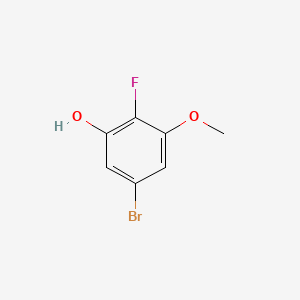

5-Bromo-2-fluoro-3-methoxyphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-3-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.02 .

Synthesis Analysis

The synthesis of a similar compound, 5-bromo-2-methoxyphenol, involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-methoxyphenol consists of a phenol group with bromine, fluorine, and methoxy functional groups attached to the benzene ring .Physical And Chemical Properties Analysis

5-Bromo-2-fluoro-3-methoxyphenol has a predicted density of 1.671±0.06 g/cm3 and a predicted boiling point of 264.3±35.0 °C .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products

5-Bromo-2-fluoro-3-methoxyphenol: is a valuable building block in the synthesis of bioactive natural products. Its unique structure allows for the creation of complex molecules that can exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects .

Development of Conducting Polymers

This compound is also instrumental in the development of conducting polymers. These polymers have significant applications in electronics and materials science due to their ability to conduct electricity while maintaining the flexibility of plastic .

Antioxidants in Industrial Applications

In the industrial sector, 5-Bromo-2-fluoro-3-methoxyphenol can be used as an antioxidant. Antioxidants are crucial in preventing the degradation of materials, thereby extending the life of products such as plastics, adhesives, and coatings .

Ultraviolet Absorbers

The compound’s phenolic structure makes it an excellent candidate for use as an ultraviolet (UV) absorber. UV absorbers are essential in protecting materials and skin from the harmful effects of UV radiation .

Flame Retardants

Due to its halogenated nature, 5-Bromo-2-fluoro-3-methoxyphenol can be applied as a flame retardant. It helps in reducing the flammability of materials, which is a critical safety feature in various consumer products .

Pharmaceutical Intermediates

It serves as an important intermediate in the pharmaceutical industry. For instance, it has been mentioned as a precursor in the synthesis of depressor aliskiren , highlighting its role in the creation of vital medications .

Mecanismo De Acción

Target of Action

5-Bromo-2-fluoro-3-methoxyphenol is a complex organic compound that plays a significant role in various chemical reactions. , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

It’s worth noting that compounds with similar structures are often involved in electrophilic substitution reactions . These reactions occur readily due to excessive π-electrons delocalization , which is a characteristic feature of aromatic compounds like 5-Bromo-2-fluoro-3-methoxyphenol.

Biochemical Pathways

It’s known that similar compounds play a crucial role in the protodeboronation of alkyl boronic esters , a valuable transformation in organic synthesis .

Result of Action

Similar compounds have been reported to have diverse biological activities , suggesting that 5-Bromo-2-fluoro-3-methoxyphenol could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-methoxyphenol can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling, a reaction in which similar compounds are often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

5-bromo-2-fluoro-3-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVQZTMYLZONSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-3-methoxyphenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2929364.png)

![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)